molecular formula C20H28BrNO5 B1397672 (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid CAS No. 1354485-72-5

(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1397672
M. Wt: 442.3 g/mol
InChI Key: AKKQGZROVSNREH-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H28BrNO5 and its molecular weight is 442.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sorption and Environmental Behavior of Phenoxy Compounds

  • The review on sorption of 2,4-D and other phenoxy herbicides highlights the importance of soil organic matter and iron oxides as sorbents for these compounds. Factors like soil pH, organic carbon content, and iron content significantly influence the sorption process (Werner, Garratt, & Pigott, 2012).

Synthetic Phenolic Antioxidants and Environmental Occurrence

  • A study on synthetic phenolic antioxidants (SPAs) discusses their widespread use in industrial products, detection in various environmental matrices, and potential health risks due to their endocrine-disrupting effects. The study emphasizes the need for future research on novel SPAs with lower toxicity (Liu & Mabury, 2020).

Catalytic Organic Synthesis

  • Research on selective organic synthesis over metal cation-exchanged clay highlights the use of modified clays as catalysts for various organic reactions, offering pathways for efficient and reusable catalytic processes (Tateiwa & Uemura, 1997).

Bioactivities of Phenolic Acids

  • A review focusing on p-Coumaric acid and its conjugates from dietary sources discusses their pharmacokinetic properties and a wide range of biological activities. This highlights the potential health benefits of phenolic acids and their derivatives (Pei, Ou, Huang, & Ou, 2016).

Biodegradation of Ethers

  • The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review provides insights into the microbial degradation pathways of ETBE, a gasoline additive, emphasizing the role of specific microbial genes and the influence of environmental factors (Thornton et al., 2020).

properties

IUPAC Name

(2S,4S)-4-(4-bromo-2-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BrNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKQGZROVSNREH-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
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(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
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(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

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